1-Amino-2-(2-methylphenyl)propan-2-ol
CAS No.: 1315349-10-0
Cat. No.: VC3398099
Molecular Formula: C10H15NO
Molecular Weight: 165.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1315349-10-0 |
---|---|
Molecular Formula | C10H15NO |
Molecular Weight | 165.23 g/mol |
IUPAC Name | 1-amino-2-(2-methylphenyl)propan-2-ol |
Standard InChI | InChI=1S/C10H15NO/c1-8-5-3-4-6-9(8)10(2,12)7-11/h3-6,12H,7,11H2,1-2H3 |
Standard InChI Key | WUAIBTUPDCVHPA-UHFFFAOYSA-N |
SMILES | CC1=CC=CC=C1C(C)(CN)O |
Canonical SMILES | CC1=CC=CC=C1C(C)(CN)O |
Introduction
Chemical Structure and Properties
Molecular Description
1-Amino-2-(2-methylphenyl)propan-2-ol is an amino alcohol featuring a primary amine group at the 1-position and a hydroxyl group at the 2-position of a propanol backbone. The compound is characterized by a 2-methylphenyl (o-tolyl) substituent attached to the 2-position of the propan-2-ol structure. The presence of both nitrogen and oxygen functional groups contributes to its potential reactivity and applications in various chemical processes.
Physicochemical Properties
While direct data on 1-Amino-2-(2-methylphenyl)propan-2-ol is limited in the provided search results, similar amino alcohols like 1-Amino-2-methylpropan-2-ol (CAS 2854-16-2) offer insight into the likely properties of our target compound. Based on structural similarities and the general behavior of amino alcohols, we can construct a theoretical property profile.
Table 1: Estimated Physicochemical Properties of 1-Amino-2-(2-methylphenyl)propan-2-ol
The compound would likely demonstrate amphiphilic properties due to its hydrophilic amino and hydroxyl groups combined with the hydrophobic 2-methylphenyl moiety. This characteristic could make it useful as a surfactant or in specialized pharmaceutical applications.
Structural Analysis and Chemical Reactivity
Functional Group Analysis
1-Amino-2-(2-methylphenyl)propan-2-ol contains three key functional groups that define its chemical behavior:
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The primary amine (-NH₂) at the 1-position is nucleophilic and can participate in various reactions including acylation, alkylation, and formation of imines.
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The secondary alcohol (-OH) at the 2-position can undergo oxidation to form ketones and participate in esterification reactions.
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The 2-methylphenyl group provides aromatic character and steric hindrance around the hydroxyl group, potentially affecting the reactivity.
The presence of both amine and hydroxyl groups creates potential for intramolecular hydrogen bonding, which would influence physical properties such as boiling point and solubility.
Synthesis Pathways
Synthetic Approach | Starting Materials | Reaction Conditions | Expected Yield |
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Reductive Amination | 2-(2-methylphenyl)propan-2-one and ammonia | H₂, catalyst (e.g., Raney Ni), moderate temperature and pressure | Moderate to high |
Gabriel Synthesis Modification | 1-halo-2-(2-methylphenyl)propan-2-ol and potassium phthalimide | 1) DMF, heat 2) Hydrazine hydrate | Moderate |
Grignard Reaction | 2-methylbenzylmagnesium bromide and 2-amino-1-propanol | THF, -10°C to rt, followed by workup | Moderate |
Epoxide Opening | 2-(2-methylphenyl)propylene oxide and ammonia | Pressure, moderate temperature | Moderate to low |
The synthesis of the related compound 1-AMINO-2-METHYL-PROPAN-2-OL HCL involves reaction with hydrogen chloride and chloroformic acid ethyl ester under reflux conditions , suggesting similar approaches might be viable for our target compound with appropriate modifications.
Analytical Characterization
Spectroscopic Properties
The following spectroscopic characteristics would be expected for 1-Amino-2-(2-methylphenyl)propan-2-ol:
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¹H NMR: Would show signals for the aromatic protons (7.0-7.3 ppm), methyl group attached to the phenyl ring (2.2-2.4 ppm), methylene protons adjacent to the amine (2.5-3.0 ppm), and hydroxyl proton (variable, often 4.0-5.0 ppm dependent on concentration and solvent).
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¹³C NMR: Would display signals for the aromatic carbons (125-140 ppm), quaternary carbon bearing the hydroxyl group (70-75 ppm), and methylene carbon adjacent to the amine (45-50 ppm).
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IR Spectroscopy: Would show characteristic bands for N-H stretching (3300-3500 cm⁻¹), O-H stretching (3200-3600 cm⁻¹), aromatic C-H stretching (3000-3100 cm⁻¹), and C-O stretching (1050-1150 cm⁻¹).
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Mass Spectrometry: The molecular ion peak would be expected at m/z 165, with potential fragment ions resulting from the loss of water (m/z 147), loss of the amino group (m/z 148), or cleavage at the benzylic position.
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